N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide
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Overview
Description
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide typically involves the condensation of a hydrazine derivative with a thiophene carboxylic acid. One common method includes the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate under reflux conditions, followed by the addition of an indole-2,3-dione derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.
Indole derivatives: Compounds such as indole-2,3-dione and 2-phenylethylindole share the indole moiety.
Uniqueness
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is unique due to the combination of the thiophene and indole structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H12N4O3S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N4O3S/c20-12(8-16-14(21)11-6-3-7-23-11)18-19-13-9-4-1-2-5-10(9)17-15(13)22/h1-7,17,22H,8H2,(H,16,21) |
InChI Key |
QFBJLVFQJCRINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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